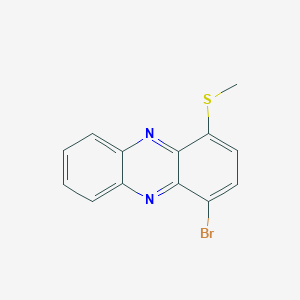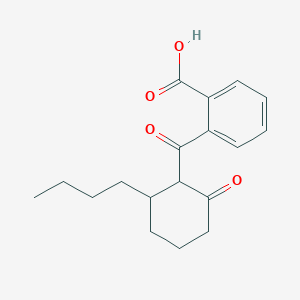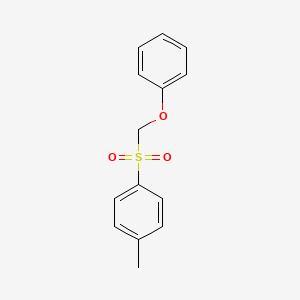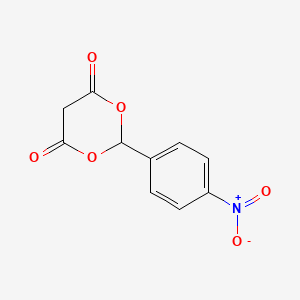
Phenazine, 1-bromo-4-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenazine, 1-bromo-4-(methylthio)- is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The addition of bromine and a methylthio group to the phenazine structure can potentially enhance or modify these properties, making Phenazine, 1-bromo-4-(methylthio)- an interesting compound for further study.
Méthodes De Préparation
The synthesis of phenazine derivatives, including Phenazine, 1-bromo-4-(methylthio)-, can be achieved through various methods. Some common synthetic routes for phenazines include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2C-units . For Phenazine, 1-bromo-4-(methylthio)-, a typical synthetic route might involve the bromination of a phenazine precursor followed by the introduction of a methylthio group under specific reaction conditions. Industrial production methods would likely involve optimization of these synthetic routes to achieve high yield and purity.
Analyse Des Réactions Chimiques
Phenazine, 1-bromo-4-(methylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in Phenazine, 1-bromo-4-(methylthio)- can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenazine N-oxides, while substitution reactions could produce various phenazine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex phenazine derivatives.
Industry: Phenazine compounds can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenazine, 1-bromo-4-(methylthio)- likely involves interactions with cellular redox states and electron transport chains. Phenazines are known to act as electron shuttles, modifying cellular redox states and influencing gene expression patterns . The specific molecular targets and pathways involved would depend on the biological context and the specific phenazine derivative being studied.
Comparaison Avec Des Composés Similaires
Phenazine, 1-bromo-4-(methylthio)- can be compared with other phenazine derivatives such as:
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.
Phenazine-1-carboxylic acid: Known for its antituberculosis activity.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
The uniqueness of Phenazine, 1-bromo-4-(methylthio)- lies in its specific functional groups (bromine and methylthio), which can impart distinct chemical and biological properties compared to other phenazine derivatives.
Propriétés
Numéro CAS |
54953-65-0 |
|---|---|
Formule moléculaire |
C13H9BrN2S |
Poids moléculaire |
305.19 g/mol |
Nom IUPAC |
1-bromo-4-methylsulfanylphenazine |
InChI |
InChI=1S/C13H9BrN2S/c1-17-11-7-6-8(14)12-13(11)16-10-5-3-2-4-9(10)15-12/h2-7H,1H3 |
Clé InChI |
BISLCGPCGCYKOY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C2=NC3=CC=CC=C3N=C12)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)






![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)

![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)


